Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is an organic compound with the molecular formula C8H16N2O2. It is a hydrazine derivative commonly used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazinecarboxylate with acetone under controlled conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and requires the presence of a catalyst like p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Scientific Research Applications
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate exerts its effects involves its reactivity with various functional groups. The hydrazine moiety can form stable intermediates with carbonyl compounds, facilitating the formation of hydrazones and other derivatives. These reactions often proceed through nucleophilic addition or substitution pathways, targeting specific molecular sites .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl hydrazinecarboxylate
- Propan-2-ylidene hydrazinecarboxylate
- Tert-butyl 2-(methylidene)hydrazinecarboxylate
Uniqueness
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it particularly useful in selective organic transformations .
Properties
IUPAC Name |
tert-butyl N-(propan-2-ylideneamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYPTLLFDFJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465716 | |
Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-34-2 | |
Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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